
3-甲酰基-6-甲基色酮
描述
3-Formyl-6-methylchromone, also known as 6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is an organic compound with the molecular formula C11H8O3. It is a derivative of chromone, a naturally occurring compound found in various plants.
科学研究应用
3-Formyl-6-methylchromone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and Schiff bases.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
作用机制
Target of Action
3-Formyl-6-methylchromone is a 3-formyl-substituted chromone . It has been reported to have anti-proliferative action on the MDR human colon cancer and mouse lymphoma . .
Mode of Action
Its anti-proliferative action suggests that it may interact with cellular targets that play a role in cell proliferation, such as enzymes involved in dna replication or cell cycle regulation .
Biochemical Pathways
Given its reported anti-proliferative action, it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
3-Formyl-6-methylchromone has been reported to have anti-proliferative action on the MDR human colon cancer and mouse lymphoma . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to a reduction in cell proliferation.
生化分析
Biochemical Properties
3-Formyl-6-methylchromone plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and other derivatives. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been used in the preparation of Schiff bases via reaction with aromatic sulfonamides such as sulfanilamide and homosulfanilamide . These interactions are crucial for the formation of new compounds with potential biological activities. The compound’s ability to form stable complexes with different biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
3-Formyl-6-methylchromone exhibits notable effects on various cell types and cellular processes. It has been investigated for its anti-proliferative action on multidrug-resistant human colon cancer cells and mouse lymphoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells, thereby suggesting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of 3-Formyl-6-methylchromone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to bind to various nucleophiles, facilitating the formation of new chromone derivatives . This binding interaction is essential for its biological activity, as it can modulate the function of target enzymes and proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formyl-6-methylchromone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Formyl-6-methylchromone remains stable under specific conditions, allowing for prolonged experimentation
Dosage Effects in Animal Models
The effects of 3-Formyl-6-methylchromone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-proliferative activity against cancer cells. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile in animal models.
Metabolic Pathways
3-Formyl-6-methylchromone is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of Schiff bases and other derivatives, which can affect metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 3-Formyl-6-methylchromone is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Formyl-6-methylchromone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is vital for its interaction with target biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
3-Formyl-6-methylchromone can be synthesized through several methods. One common approach involves the acylation of phenol derivatives. For instance, phenol can react with formic anhydride under acidic conditions to produce 3-formylphenol. This intermediate can then undergo aldol condensation in the presence of an acid catalyst to yield 3-formyl-6-methylchromone .
Another method involves a three-component reaction of 3-formyl-6-methylchromone with primary amines and secondary phosphine oxides. This reaction can be carried out at ambient temperature without the need for a catalyst. When aliphatic amines or aminoalcohols are used at higher temperatures (around 80°C), phosphinoyl-functionalized 3-aminomethylene chromanones are formed .
Industrial Production Methods
Industrial production of 3-formyl-6-methylchromone typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Formyl-6-methylchromone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, yielding 6-methylchromone-3-ol.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Aromatic sulfonamides, such as sulfanilamide and homosulfanilamide, are used in substitution reactions to form Schiff bases.
Major Products
Oxidation: 6-Methylchromone-3-carboxylic acid.
Reduction: 6-Methylchromone-3-ol.
Substitution: Schiff bases and other derivatives.
相似化合物的比较
3-Formyl-6-methylchromone can be compared with other similar compounds, such as:
3-Formylchromone: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
6-Bromo-3-formylchromone:
3-Formyl-6-nitrochromone: The presence of a nitro group at the 6-position can significantly alter its reactivity and biological effects.
The uniqueness of 3-formyl-6-methylchromone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
6-methyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWMIOYSMWCYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350964 | |
| Record name | 3-Formyl-6-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-81-4 | |
| Record name | 3-Formyl-6-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-6-methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)
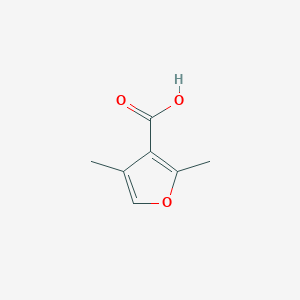
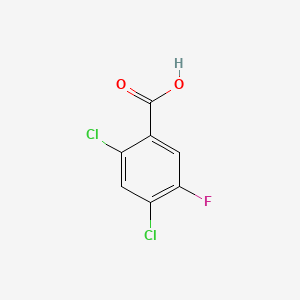



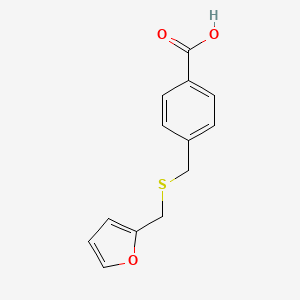
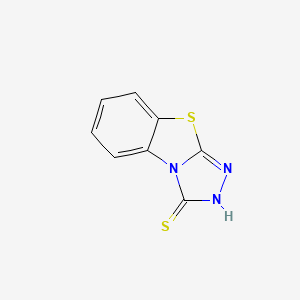

![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)

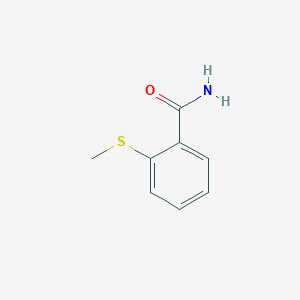
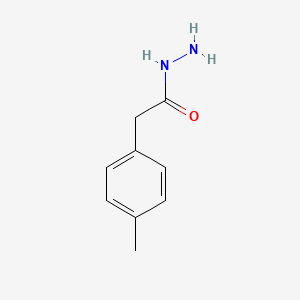
![Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-](/img/structure/B1298585.png)
